2,3-Dimethylacridine
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Overview
Description
2,3-Dimethylacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including pharmacology, material science, and organic electronics.
Preparation Methods
The synthesis of 2,3-Dimethylacridine typically involves the Ullmann-Goldberg method, which combines 2-chlorobenzoic acid with aniline or an aniline derivative. This reaction yields units similar to 2-(phenylamino)benzoic acid . Another method involves the copper-based salt, Cu(OTf)2, which promotes tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions . These methods provide high-to-moderate yields of acridine derivatives.
Chemical Reactions Analysis
2,3-Dimethylacridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Scientific Research Applications
2,3-Dimethylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: These compounds are investigated for their anticancer, antimicrobial, and antiviral properties.
Industry: This compound is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The primary mechanism of action of 2,3-Dimethylacridine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it can prevent the proliferation of cancer cells. Additionally, the compound can interact with various enzymes and proteins involved in DNA repair and replication .
Comparison with Similar Compounds
2,3-Dimethylacridine can be compared with other acridine derivatives such as:
9,9-Dimethylacridine: Known for its applications in organic light-emitting diodes (OLEDs) and as a fluorescent material.
Acridine Orange: Widely used as a nucleic acid-selective fluorescent cationic dye for cell cycle determination.
Amsacrine: An anticancer agent that intercalates DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2,3-dimethylacridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-10-7-13-9-12-5-3-4-6-14(12)16-15(13)8-11(10)2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNOAAXSQORHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3N=C2C=C1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913966 |
Source
|
Record name | 2,3-Dimethylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97340-75-5 |
Source
|
Record name | 2,3-Dimethylacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097340755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20913966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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